(4-Aminobutyl)carbamic acid allyl ester
CAS No.:
Cat. No.: VC14214006
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | prop-2-enyl N-(4-aminobutyl)carbamate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-2-7-12-8(11)10-6-4-3-5-9/h2H,1,3-7,9H2,(H,10,11) |
| Standard InChI Key | DELNXWAHGWREER-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)NCCCCN |
Introduction
Chemical Identity and Structural Features
(4-Aminobutyl)carbamic acid allyl ester (IUPAC name: prop-2-enyl N-(4-aminobutyl)carbamate) is a low-molecular-weight compound (172.22 g/mol) with the formula C₈H₁₆N₂O₂. Its structure comprises a 4-aminobutyl chain linked to a carbamate group, which is further esterified with an allyl moiety. The allyl ester group introduces reactivity toward transition metal-catalyzed deprotection, while the primary amine enables participation in conjugation or further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ | |
| Molecular Weight | 172.22 g/mol | |
| IUPAC Name | prop-2-enyl N-(4-aminobutyl)carbamate | |
| Canonical SMILES | C=CCOC(=O)NCCCCN | |
| InChI Key | DELNXWAHGWREER-UHFFFAOYSA-N |
The compound’s allyl ester group is critical for its role as a protecting group, as it can be selectively removed under mild conditions using palladium catalysts or nucleophiles . This contrasts with bulkier carbamate protectants like tert-butyl (Boc) or benzyloxycarbonyl (Cbz) groups, which require stronger acidic or reductive conditions for cleavage .
Applications in Organic Synthesis
Amine Protection and Deprotection Strategies
The allyl carbamate group in this compound serves as a temporary protecting group for primary amines during multi-step syntheses. Its key advantage lies in its orthogonality to other protecting groups (e.g., Boc, Fmoc), enabling sequential deprotection in complex peptide or polymer syntheses . For example, in solid-phase peptide synthesis (SPPS), allyl carbamates are cleaved using palladium(0) catalysts in the presence of nucleophiles like morpholine, leaving acid-labile groups (e.g., Boc) intact .
Building Block for Heterocyclic Compounds
The primary amine moiety of (4-aminobutyl)carbamic acid allyl ester participates in cyclization reactions to form pyrrolidines, piperazines, and other nitrogen heterocycles. A notable application is its use in the synthesis of magnetic resonance imaging (MRI) contrast agents, where it facilitates the incorporation of gadolinium chelators into amyloid-targeting peptides .
Role in Medicinal Chemistry
Carbamates, including allyl derivatives, are pivotal in prodrug design due to their stability in physiological environments and susceptibility to enzymatic hydrolysis in target tissues . While direct applications of (4-aminobutyl)carbamic acid allyl ester in drug development are less documented, its structural analogs have been employed to:
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Enhance blood-brain barrier permeability of neuroactive compounds .
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Improve the solubility of hydrophobic drug candidates through temporary carbamate masking of amine functionalities .
Future Directions and Research Opportunities
Emerging studies highlight the potential of allyl carbamates in click chemistry and bioconjugation, where their rapid and selective deprotection could streamline the synthesis of antibody-drug conjugates (ADCs) or polymeric nanomaterials. Further investigation into enzymatic cleavage mechanisms may also unlock applications in targeted drug delivery systems.
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